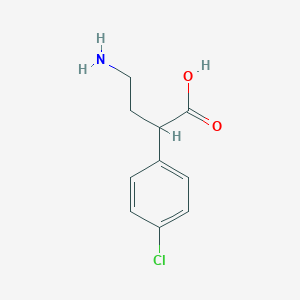

2-(4-Chlorophenyl)-4-aminobutyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

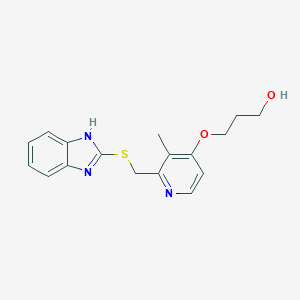

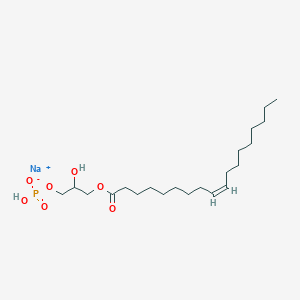

2-(4-Chlorophenyl)-4-aminobutyric acid, also known as baclofen, is a medication that is used as a muscle relaxant and antispastic agent. It was first synthesized in the 1960s and has since been widely used in the treatment of conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries. Baclofen works by activating GABA receptors in the brain and spinal cord, which helps to reduce muscle spasms and stiffness.

作用機序

Baclofen works by activating GABA-B receptors in the brain and spinal cord. GABA-B receptors are inhibitory receptors that help to reduce the activity of neurons. By activating these receptors, 2-(4-Chlorophenyl)-4-aminobutyric acid helps to reduce the release of excitatory neurotransmitters, which in turn reduces muscle spasms and stiffness.

Biochemical and Physiological Effects:

Baclofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of muscle spasticity. Baclofen also increases the release of GABA, which helps to reduce the activity of neurons. In addition, 2-(4-Chlorophenyl)-4-aminobutyric acid has been shown to reduce the release of substance P, a neuropeptide that is involved in pain perception.

実験室実験の利点と制限

Baclofen has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it easier to design experiments and interpret results. Baclofen is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Baclofen has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. In addition, 2-(4-Chlorophenyl)-4-aminobutyric acid can have off-target effects, which may complicate the interpretation of experimental results.

将来の方向性

There are a number of future directions for the study of 2-(4-Chlorophenyl)-4-aminobutyric acid. One area of research is the development of new formulations of 2-(4-Chlorophenyl)-4-aminobutyric acid that can be administered more effectively. For example, there is ongoing research into the development of extended-release formulations that can be administered less frequently. Another area of research is the investigation of the potential use of 2-(4-Chlorophenyl)-4-aminobutyric acid in the treatment of other conditions, such as anxiety and depression. Finally, there is ongoing research into the development of new drugs that target the GABA-B receptor, which may have improved efficacy and fewer side effects compared to 2-(4-Chlorophenyl)-4-aminobutyric acid.

Conclusion:

In conclusion, 2-(4-Chlorophenyl)-4-aminobutyric acid, or 2-(4-Chlorophenyl)-4-aminobutyric acid, is a well-established medication that is used as a muscle relaxant and antispastic agent. It works by activating GABA-B receptors in the brain and spinal cord, which helps to reduce muscle spasms and stiffness. Baclofen has been extensively studied for its therapeutic potential in the treatment of various neurological conditions and has been shown to be effective in reducing muscle spasticity and improving motor function. While there are some limitations to its use in lab experiments, there are a number of future directions for the study of 2-(4-Chlorophenyl)-4-aminobutyric acid, including the development of new formulations and the investigation of its potential use in the treatment of other conditions.

合成法

The synthesis of 2-(4-Chlorophenyl)-4-aminobutyric acid involves the reaction of 4-chlorobenzyl cyanide with ethyl glycinate hydrochloride in the presence of sodium amide. The resulting product is then hydrolyzed with hydrochloric acid to yield 2-(4-Chlorophenyl)-4-aminobutyric acid. This synthesis method was first reported by Heinrich Keberle and colleagues in 1962.

科学的研究の応用

Baclofen has been extensively studied for its therapeutic potential in the treatment of various neurological conditions. It has been shown to be effective in reducing muscle spasticity and improving motor function in patients with multiple sclerosis, cerebral palsy, and spinal cord injuries. Baclofen has also been investigated as a potential treatment for addiction, particularly alcoholism.

特性

CAS番号 |

120418-68-0 |

|---|---|

製品名 |

2-(4-Chlorophenyl)-4-aminobutyric acid |

分子式 |

C10H12ClNO2 |

分子量 |

213.66 g/mol |

IUPAC名 |

4-amino-2-(4-chlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)9(5-6-12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |

InChIキー |

YSUNOHPTERXNIV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CCN)C(=O)O)Cl |

正規SMILES |

C1=CC(=CC=C1C(CCN)C(=O)O)Cl |

関連するCAS |

66859-67-4 (hydrochloride) |

同義語 |

2-(4-chlorophenyl)-4-aminobutyric acid 2-(4-chlorophenyl)-4-aminobutyric acid, hydrochloride 2-PCP-GABA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)